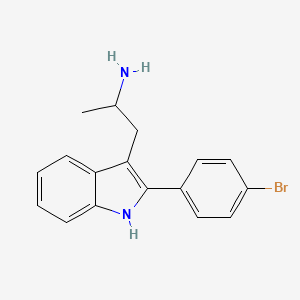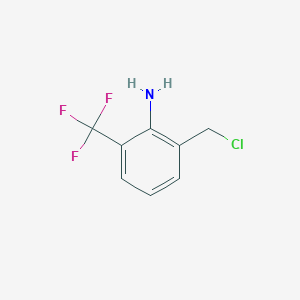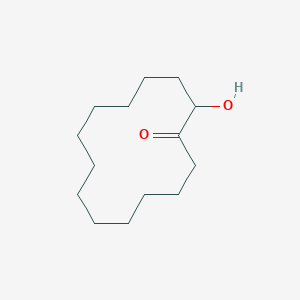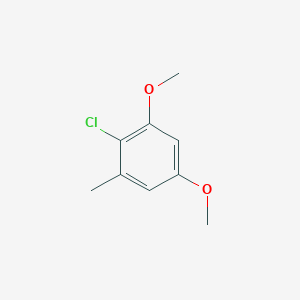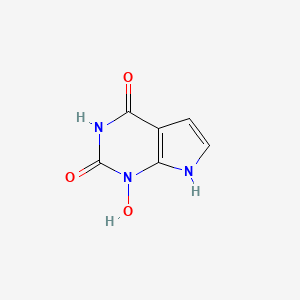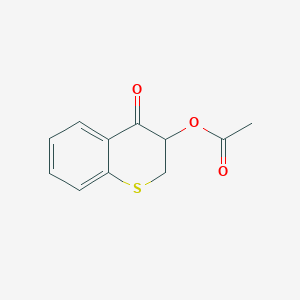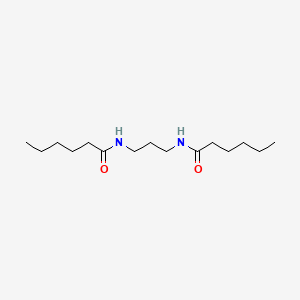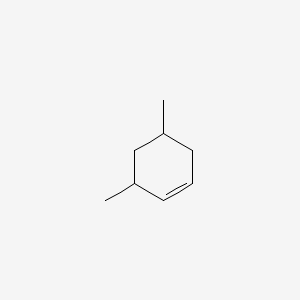
3,5-Dimethylcyclohexene
Vue d'ensemble
Description
3,5-Dimethylcyclohexene is an organic compound with the molecular formula C₈H₁₄ It is a derivative of cyclohexene, characterized by the presence of two methyl groups attached to the third and fifth carbon atoms of the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,5-Dimethylcyclohexene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with methylating agents under controlled conditions. Another method includes the dehydrogenation of 3,5-dimethylcyclohexane using a suitable catalyst.
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic dehydrogenation processes. These processes often employ metal catalysts such as platinum or palladium to facilitate the removal of hydrogen atoms from 3,5-dimethylcyclohexane, resulting in the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dimethylcyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert this compound back to 3,5-dimethylcyclohexane.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexene ring, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under appropriate conditions.
Major Products:
Oxidation: Formation of 3,5-dimethylcyclohexanol, 3,5-dimethylcyclohexanone, or 3,5-dimethylcyclohexanoic acid.
Reduction: Formation of 3,5-dimethylcyclohexane.
Substitution: Formation of 3,5-dimethyl-1-chlorocyclohexene or 3,5-dimethyl-1-bromocyclohexene.
Applications De Recherche Scientifique
3,5-Dimethylcyclohexene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a bioactive molecule.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-Dimethylcyclohexene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products. The exact molecular targets and pathways depend on the specific reaction and conditions employed.
Comparaison Avec Des Composés Similaires
- 3,3-Dimethylcyclohexene
- 3,4-Dimethylcyclohexene
- 4,4-Dimethylcyclohexene
Comparison: 3,5-Dimethylcyclohexene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to its isomers, such as 3,3-dimethylcyclohexene and 3,4-dimethylcyclohexene, this compound exhibits distinct reactivity patterns in oxidation and substitution reactions, making it valuable for targeted synthetic applications.
Propriétés
IUPAC Name |
3,5-dimethylcyclohexene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-7-4-3-5-8(2)6-7/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACYBRMPSZPZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971406 | |
| Record name | 3,5-Dimethylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56021-63-7, 823-17-6 | |
| Record name | trans-3,5-Dimethylcyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056021637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


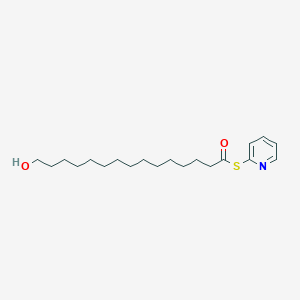
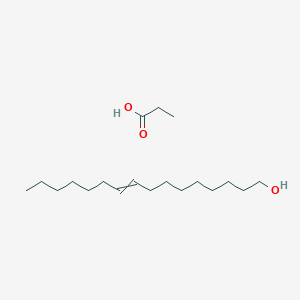
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione](/img/structure/B14642934.png)
![Morpholine, 4-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14642936.png)
![Trimethyl[(2E)-1-methyl-2-butenyl]silane](/img/structure/B14642944.png)
